

3,3-Diphenyl-3H-benzo[f]chromene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,3-Diphenyl-3H-benzo[f]chromene
Cat. No.:	B1351415

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In-Depth Technical Guide: 3,3-Diphenyl-3H-benzo[f]chromene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and known activities of **3,3-Diphenyl-3H-benzo[f]chromene**, a molecule of significant interest in the fields of materials science and medicinal chemistry.

Core Molecular Data

Molecular Formula: C₂₅H₁₈O

Molecular Weight: 334.41 g/mol [\[1\]](#)

Physicochemical Properties

Property	Value	Source
Melting Point	160 °C	[1]
Boiling Point (Predicted)	511.1 ± 50.0 °C	[1]
Density (Predicted)	1.187 ± 0.06 g/cm³	[1]
Physical Form	Solid	

Synthesis Protocol

The synthesis of **3,3-Diphenyl-3H-benzo[f]chromene** is typically achieved through the acid-catalyzed condensation of 2-naphthol with 1,1-diphenyl-2-propyn-1-ol. This method is a common and efficient route for the preparation of various naphthopyran derivatives.

Experimental Protocol: Synthesis of 3,3-Diphenyl-3H-benzo[f]chromene

Materials:

- 2-Naphthol
- 1,1-Diphenyl-2-propyn-1-ol
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Anhydrous solvent (e.g., toluene or dichloromethane)
- Sodium bicarbonate (for neutralization)
- Anhydrous magnesium sulfate (for drying)
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol and 1,1-diphenyl-2-propyn-1-ol in an anhydrous solvent.
- Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the solution.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.
- Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure **3,3-Diphenyl-3H-benzo[f]chromene**.

Note: The synthesis of the precursor, 1,1-diphenyl-2-propyn-1-ol, can be achieved by reacting benzophenone with an alkali metal acetylide.

Key Applications and Activities

Photochromism

3,3-Diphenyl-3H-benzo[f]chromene is a well-known photochromic compound, meaning it reversibly changes color upon exposure to light. This property makes it valuable for applications such as in ophthalmic lenses and smart materials.

The mechanism of photochromism involves the reversible cleavage of the C-O bond in the pyran ring upon irradiation with ultraviolet (UV) light. This leads to the formation of colored, open-ring isomers known as photomerocyanines. The two primary colored isomers are the transoid-cis (TC) and the more thermally stable transoid-trans (TT) forms. The molecule reverts to its colorless, closed-ring form in the absence of UV light or upon exposure to visible light.

Photochromic mechanism of **3,3-Diphenyl-3H-benzo[f]chromene**.

Biological Activity of Benzo[f]chromene Derivatives

While specific biological data for **3,3-Diphenyl-3H-benzo[f]chromene** is limited in publicly available literature, the broader class of benzo[f]chromene derivatives has demonstrated significant potential in drug development, particularly as anticancer agents. It is important to note that the following information pertains to derivatives and may not be directly applicable to the parent compound.

Several studies have reported the cytotoxic effects of various substituted 1H-benzo[f]chromene derivatives against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and hepatocellular (HepG-2) carcinomas. The mechanism of action for some of these derivatives has been linked to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Potential Signaling Pathways Influenced by Benzo[f]chromene Derivatives:

Based on studies of related compounds, potential signaling pathways that could be affected by bioactive benzo[f]chromene derivatives include those involved in cell proliferation, survival, and apoptosis. For instance, some derivatives have been shown to inhibit topoisomerase I and II, enzymes critical for DNA replication and repair. Others have been found to act as inhibitors of Bcl-2, an anti-apoptotic protein.

Hypothesized signaling pathways for benzo[f]chromene derivatives.

Quantitative Cytotoxicity Data for Benzo[f]chromene Derivatives:

The following table summarizes the half-maximal inhibitory concentration (IC_{50}) values for some exemplary benzo[f]chromene derivatives from the literature. It is crucial to re-emphasize that these are not values for **3,3-Diphenyl-3H-benzo[f]chromene** itself but for structurally related compounds.

Compound Derivative	Cell Line	IC ₅₀ (μM)	Reference
3-Amino-1-(3,5-dibromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile	PC-3 (Prostate Cancer)	0.8 ± 0.1	[2]
3-Amino-1-(2,4-difluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile	PC-3 (Prostate Cancer)	1.1 ± 0.4	[2]
3-Amino-1-(3-chlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile	MDA-MB-231 (Breast Cancer)	Varies with study	
3-Amino-1-(4-bromophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile	HCT-116 (Colon Cancer)	Varies with study	[3]

Summary and Future Directions

3,3-Diphenyl-3H-benzo[f]chromene is a molecule with well-established photochromic properties and a straightforward synthetic route. While its direct biological activities are not extensively documented, the broader family of benzo[f]chromenes represents a promising scaffold for the development of novel therapeutic agents, particularly in oncology. Future research should focus on the specific biological evaluation of **3,3-Diphenyl-3H-benzo[f]chromene** to determine its cytotoxic and mechanistic profile, which could unveil new applications for this versatile compound. Further exploration into the structure-activity relationships of its derivatives will also be crucial in optimizing their potential as drug candidates.

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- To cite this document: BenchChem. [3,3-Diphenyl-3H-benzo[f]chromene molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1351415#3-3-diphenyl-3h-benzo-f-chromene-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1351415#3-3-diphenyl-3h-benzo-f-chromene-molecular-weight-and-formula)

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